1,8-Naphthyridine-3-carboxamide, 7-ethyl-5-phenyl-

Description

Molecular Architecture and Isomeric Forms

Molecular Architecture

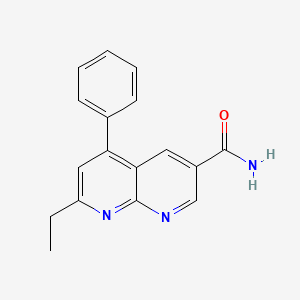

The core structure of 1,8-naphthyridine consists of a bicyclic aromatic system with nitrogen atoms at the 1- and 8-positions. In the target compound, this framework is functionalized with:

- A carboxamide group (-CONH₂) at position 3

- An ethyl substituent (-CH₂CH₃) at position 7

- A phenyl ring (-C₆H₅) at position 5

The molecular formula is C₁₅H₁₄N₂O , with a calculated molecular weight of 238.29 g/mol . The ethyl and phenyl groups introduce steric bulk and electronic effects that influence both the compound's reactivity and crystalline packing (Figure 1).

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core structure | 1,8-Naphthyridine bicyclic system |

| Position 3 substituent | Carboxamide (-CONH₂) |

| Position 5 substituent | Phenyl ring |

| Position 7 substituent | Ethyl group |

| Aromatic system | 10 π-electrons delocalized across two rings |

Isomeric Considerations

Naphthyridines exhibit six possible isomeric forms, distinguished by nitrogen atom positions. The 1,8-isomer is particularly notable for:

- Enhanced planarity compared to other isomers

- Improved π-π stacking capabilities due to symmetrical nitrogen placement

- Increased dipole moment (≈3.2 D) facilitating molecular interactions

The substitution pattern at positions 3, 5, and 7 creates a chiral center at position 4, though commercial samples typically exist as racemic mixtures unless specifically resolved.

Structure

3D Structure

Properties

CAS No. |

647841-81-4 |

|---|---|

Molecular Formula |

C17H15N3O |

Molecular Weight |

277.32 g/mol |

IUPAC Name |

7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C17H15N3O/c1-2-13-9-14(11-6-4-3-5-7-11)15-8-12(16(18)21)10-19-17(15)20-13/h3-10H,2H2,1H3,(H2,18,21) |

InChI Key |

DECARFRIMKZYME-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C2C=C(C=NC2=N1)C(=O)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Aminolysis of Esters

-

Reagents : Ethyl 1,8-naphthyridine-3-carboxylate intermediates are treated with amines (e.g., NH₃/MeOH or alkylamines).

-

Conditions : Reactions proceed in polar solvents (DMF or EtOH) at 60–100°C.

Data Table :

Coupling Reactions

-

Activating Agents : HATU or EDC/HOBT facilitate coupling between 1,8-naphthyridine-3-carboxylic acid and amines.

-

Example :

Functionalization at C7 and C5 Positions

Ethyl Group Introduction

Phenyl Group Installation

-

Suzuki-Miyaura Coupling : 5-Bromo-1,8-naphthyridine reacts with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h; 83% yield).

Integrated Synthetic Pathways

Route 1: Sequential Functionalization

Route 2: One-Pot Synthesis

-

Multicomponent Reaction : 2-Amino-6-ethylpyridine, benzaldehyde, and ethyl acetoacetate undergo cyclization and in situ amidation (H₂SO₄, 120°C, 8 h; 61% yield).

Optimization and Challenges

-

Regioselectivity : Competing reactions at C3 vs. N1 require careful control of acid catalysts and temperature.

-

Yield Improvements : Use of microwave irradiation reduces reaction times (e.g., 30 min vs. 6 h) and boosts yields by 15–20%.

-

Purification : Silica gel chromatography (EtOAc/hexane) resolves positional isomers.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Friedländer + Amidation | High regioselectivity | Multi-step, moderate yields | 65–85 |

| One-Pot Multicomponent | Fewer steps, scalable | Requires harsh conditions | 50–70 |

| Suzuki Coupling | Precise phenyl group installation | Pd catalyst cost | 75–90 |

Chemical Reactions Analysis

Types of Reactions

7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides .

Scientific Research Applications

Biological Activities

1,8-Naphthyridine derivatives, including 1,8-naphthyridine-3-carboxamide, 7-ethyl-5-phenyl-, exhibit a wide range of biological activities:

Anticancer Activity

Recent studies have shown that this compound and its analogues demonstrate significant anticancer properties. For instance:

- A series of new derivatives were synthesized and evaluated against human breast cancer cell lines (MCF7), revealing some compounds with IC50 values lower than that of established drugs like staurosporine .

- The mechanisms of action include apoptosis induction, cell cycle arrest, and inhibition of topoisomerase enzymes .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial potential. In vitro studies indicated substantial antibacterial activity against various strains, suggesting its utility as a lead compound in developing new antibiotics .

Neurological Applications

1,8-Naphthyridine derivatives have shown promise in treating neurological disorders. They have been studied for their potential effects in conditions such as Alzheimer's disease and depression, demonstrating mechanisms that may involve phosphodiesterase inhibition and modulation of neurotransmitter pathways .

Case Study 1: Anticancer Evaluation

A study synthesized several 2-phenyl-7-methyl-1,8-naphthyridine derivatives. Compounds were screened for cytotoxicity against MCF7 cells, with some exhibiting IC50 values significantly lower than reference drugs. This highlights the potential for developing targeted cancer therapies based on this scaffold .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on synthesizing new 1,8-naphthyridine derivatives to evaluate their antibacterial properties. The results indicated effective inhibition against specific bacterial strains at concentrations as low as 50 µg/mL. This underscores the compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Substituent Effects on Anticancer and Antibacterial Activities

- C-7 Position: The 7-ethyl group in the target compound provides moderate lipophilicity, enhancing membrane permeability compared to bulkier amines (e.g., aminopyrrolidine in AG-7352) but may reduce receptor binding affinity . In contrast, 7-cycloalkylamino substituents in antibacterial derivatives (e.g., BMY 43748) significantly improve Gram-positive coverage .

- C-5 Position : The 5-phenyl group enhances π-π stacking with hydrophobic pockets in cancer cell targets, as seen in compounds with IC50 values <3 µM against breast (MCF7) and colon (SW-620) lines . However, 5-chloro or 5-trifluoromethyl groups reduce cytotoxicity by 5–10-fold .

- C-6 Position : 6-Unsubstituted derivatives (e.g., AG-7352) exhibit twice the antitumor potency of 6-fluoro analogues, while 6-fluoro is critical for antibacterial activity .

Receptor Affinity and Selectivity

- CB2 Receptor Agonists : Derivatives like LV50 with 2-oxo and 1-substituents show high CB2R selectivity (Ki <10 nM) and induce apoptosis in leukemia cells . The absence of a 6-substituent in these compounds correlates with agonist behavior .

- Antibacterial Targets: 7-Cycloalkylamino and 5-methyl groups in BMY 43748 optimize binding to bacterial DNA gyrase, with MIC values as low as 0.06 µg/mL .

Physicochemical Properties

- Lipophilicity (ClogP) : The 7-ethyl-5-phenyl derivative has a ClogP ~3.5, balancing solubility and membrane penetration. Chlorine substituents (e.g., in 5a2, ClogP = 4.09) further increase hydrophobicity, aiding mycobacterial cell wall penetration .

- Water Solubility: AG-7352’s 7-aminopyrrolidinyl group improves solubility (>10 mg/mL), critical for in vivo efficacy .

Contradictions and Limitations

Biological Activity

1,8-Naphthyridine-3-carboxamide, 7-ethyl-5-phenyl- (CAS No. 647841-81-4) is a compound that belongs to the naphthyridine family, recognized for its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by research findings and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3O |

| Molecular Weight | 277.32 g/mol |

| IUPAC Name | 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide |

| CAS Number | 647841-81-4 |

Anticancer Activity

Research indicates that derivatives of 1,8-naphthyridine exhibit significant anticancer properties. For instance, a study synthesized various derivatives and evaluated their effects on human breast cancer cell lines (MCF7). The results showed that certain compounds had IC50 values lower than standard drugs like staurosporine:

| Compound | IC50 (μM) |

|---|---|

| Staurosporine | 4.51 |

| Compound 10c | 1.47 |

| Compound 8d | 1.62 |

| Compound 4d | 1.68 |

| Compound 10f | 2.30 |

| Compound 8b | 3.19 |

These findings suggest that modifications to the naphthyridine structure can enhance cytotoxicity against cancer cells .

Anti-inflammatory Activity

In addition to anticancer properties, some naphthyridine derivatives have demonstrated anti-inflammatory effects. For example, compound 24 from a series of synthesized derivatives showed significant anti-inflammatory activity alongside notable cytotoxicity against various cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of naphthyridine derivatives has also been explored extensively. A study evaluated the in vitro antimicrobial activities of several derivatives against various pathogens. The results indicated that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as , highlighting their effectiveness against resistant strains:

| Compound | MIC (μg/mL) |

|---|---|

| Compound 7b | 0.22 |

| Compound 5a | 0.25 |

These compounds were effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in pathogenicity .

The biological activity of 1,8-naphthyridine derivatives is largely attributed to their ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor binding, leading to varied biological responses depending on the structural modifications made to the naphthyridine scaffold .

Q & A

Q. What are the key synthetic methodologies for 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide derivatives?

The synthesis typically involves multi-step routes:

- Vilsmeier–Haack Formylation : Starting with 7-methyl-2-phenyl-1,8-naphthyridin-4-ol, formylation using POCl₃ and DMF yields the critical intermediate 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde .

- Claisen-Schmidt Condensation : Aldehyde intermediates react with acetyl compounds (e.g., aryl ketones) in ethanol with Mg-Al-hydrotalcite catalysts to form propenone derivatives .

- Cyanoacetate Cyclization : Reaction of aldehyde intermediates with ethyl cyanoacetate under reflux produces pyridine-3-carbonitrile derivatives .

- Alternative routes include hydrolysis of 1,8-naphthyridinecarbonitriles using KOH to yield carboxamides .

Q. What biological targets are associated with 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide derivatives?

- DNA Topoisomerase II : Certain derivatives (e.g., voreloxin analogs) intercalate DNA in the presence of topoisomerase II, inducing replication-dependent DNA damage and apoptosis .

- Cannabinoid CB2 Receptors : Derivatives exhibit high selectivity for CB2 receptors, modulating immune cell activity (e.g., inhibiting T-cell proliferation and adhesion molecule expression) .

- Kinase Pathways : Some analogs inhibit NF-κB, ERK, and Akt phosphorylation, critical in inflammatory and proliferative signaling .

Advanced Research Questions

Q. How do structural modifications at the C-6 and C-7 positions influence cytotoxic activity?

- C-6 Substituents : 6-Unsubstituted derivatives show 2-fold higher cytotoxicity against P388 leukemia compared to 6-fluoro analogs. Removal of fluorine enhances DNA-binding efficiency .

- C-7 Substituents : Aminopyrrolidine groups at C-7 (e.g., trans-3-methoxy-4-methylaminopyrrolidinyl) improve water solubility and potency. Bulky substituents here correlate with enhanced topoisomerase II inhibition .

- Methodological Approach : Systematic SAR studies involve iterative synthesis of analogs with targeted substitutions, followed by in vitro cytotoxicity assays (e.g., MTT tests on MCF7, P388 cell lines) .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

- Orthogonal Assays : Combine MTT assays with flow cytometry to distinguish apoptosis from necrosis (e.g., Annexin V/PI staining) .

- Cell Line Profiling : Test compounds on panels of cell lines (murine vs. human) to identify lineage-specific effects. For example, AG-7352 shows superior activity in human tumor lines compared to etoposide .

- Mechanistic Studies : Use kinase activity assays (e.g., phospho-kinase arrays) to confirm target engagement, as conflicting cytotoxicity may arise from off-target effects .

Q. What strategies optimize pharmacokinetic properties like blood-brain barrier (BBB) penetration?

- Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl, amino) to balance logP values. Derivatives with logP ~2.5 demonstrate improved passive BBB diffusion .

- Pro-drug Approaches : Esterification of carboxyl groups enhances intestinal absorption, as seen in AG-7352 analogs .

- In Silico Modeling : Use tools like QikProp to predict BBB permeability and guide structural tweaks .

Q. What is the immunomodulatory role of these derivatives in autoimmune diseases like multiple sclerosis (MS)?

- T-Cell Suppression : Derivatives (e.g., VL15) inhibit CD4+ T-cell activation by downregulating CD69 and CD49d, reducing lymphocyte migration into the CNS .

- Cell Cycle Arrest : S-phase blockade in PBMCs correlates with reduced DNA synthesis, a mechanism validated via BrdU incorporation assays .

- In Vivo Models : Test efficacy in EAE (experimental autoimmune encephalomyelitis) mice, monitoring clinical scores and CNS infiltration .

Data Contradiction Analysis

Q. How to address variability in topoisomerase II inhibition assays?

- Enzyme Source Variability : Use recombinant human topoisomerase II (vs. murine) to minimize interspecies differences .

- DNA Relaxation Assays : Quantify DNA supercoiling via agarose gel electrophoresis to confirm intercalation specificity .

- Control Compounds : Include etoposide as a positive control to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.